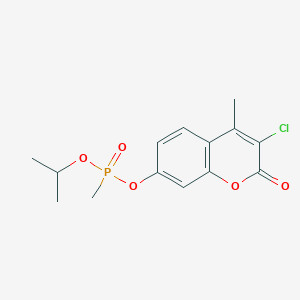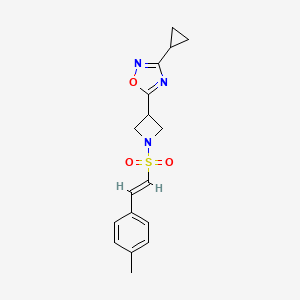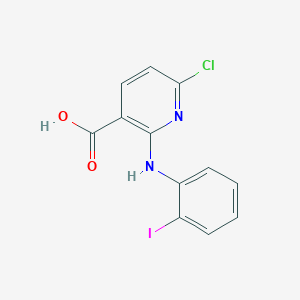
3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate” is a derivative of coumarin . Coumarins are a type of chemical compound found in many plants. They have a 2H-chromen-2-one structure, also known as a benzopyrone structure, which consists of a benzene ring fused to a pyrone ring .
Molecular Structure Analysis
The molecular structure of this compound would include a coumarin core, which consists of a benzene ring fused to a pyrone ring. It would also have a 3-chloro-4-methyl group attached to the pyrone ring and an isopropyl methylphosphonate group attached to the 7-position of the coumarin .Chemical Reactions Analysis
The chemical reactions of this compound would likely be similar to those of other coumarin derivatives. This could include reactions at the carbonyl group of the pyrone ring or substitutions at the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the chloro, methyl, and isopropyl methylphosphonate groups .Future Directions
properties
IUPAC Name |
3-chloro-4-methyl-7-[methyl(propan-2-yloxy)phosphoryl]oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClO5P/c1-8(2)19-21(4,17)20-10-5-6-11-9(3)13(15)14(16)18-12(11)7-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGZZWMODWINHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(C)OC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-2-oxo-2H-chromen-7-yl isopropyl methylphosphonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2808520.png)

![(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2808522.png)

![4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-6-methylthiochromane](/img/structure/B2808528.png)
![2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2808529.png)
![3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one](/img/structure/B2808530.png)
![2-{(E)-[(2-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2808531.png)
![N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2808534.png)

![Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate](/img/structure/B2808537.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2808538.png)

